Product packaging for Ethyl 2-[hydroxy(phenyl)methyl]butanoate(Cat. No.:CAS No. 24744-97-6)

Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Cat. No.: B3050273
CAS No.: 24744-97-6
M. Wt: 222.28 g/mol
InChI Key: MCJORAPHPVJYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) is a chiral beta-hydroxy ester recognized as a versatile building block in organic synthesis . This compound features both a hydroxyl group and an ester function in close proximity, providing a powerful handle for a wide range of chemical manipulations and making it a valuable intermediate for creating carbon-carbon bonds . The carbon atom bonded to the hydroxyl and phenyl groups is a stereocenter, making this compound a sought-after building block for the enantioselective synthesis of pharmaceuticals and other biologically active compounds . Alpha-hydroxy esters, in general, are significant precursors in the synthesis of numerous complex organic molecules and natural products . The structure of this compound is typically synthesized through classic organic reactions like the Aldol condensation or the Reformatsky reaction . The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the secondary hydroxyl group can be acylated, alkylated, or oxidized, allowing for extensive derivatization . Its balanced lipophilicity and stereochemical properties make it particularly valuable in asymmetric synthesis applications . This product is intended for research purposes and is not for human or veterinary use . For specific storage and handling information, please refer to the associated Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B3050273 Ethyl 2-[hydroxy(phenyl)methyl]butanoate CAS No. 24744-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[hydroxy(phenyl)methyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-11(13(15)16-4-2)12(14)10-8-6-5-7-9-10/h5-9,11-12,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJORAPHPVJYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286844
Record name ethyl 2-[hydroxy(phenyl)methyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24744-97-6
Record name NSC47962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[hydroxy(phenyl)methyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Hydroxy Phenyl Methyl Butanoate and Analogues

Established Chemical Synthesis Routes

Multi-Step Synthetic Strategies

The construction of molecules like Ethyl 2-[hydroxy(phenyl)methyl]butanoate often involves multi-step synthetic routes that assemble the carbon skeleton and introduce the required functional groups in a sequential manner. savemyexams.com These strategies provide flexibility in introducing various substituents and controlling stereochemistry. One common approach involves starting with simpler, commercially available precursors and building complexity through a series of well-established reactions. tsfx.edu.au

For example, a multi-step synthesis for an analogue, (R)-2-hydroxy-4-phenylbutanoate, begins with readily available benzaldehyde (B42025) and pyruvic acid. google.com The key steps in this pathway include:

Condensation: Reaction between benzaldehyde and pyruvic acid. google.com

Esterification: Conversion of the resulting carboxylic acid to its ethyl ester. google.com

Asymmetric Reduction: Stereoselective reduction of a keto group to the desired hydroxyl group. google.com

Hydrogenation: Saturation of a double bond to yield the final product. google.com

This approach highlights how different reaction types are combined to achieve the synthesis of the target molecule with high purity and yield. google.com

StepReaction TypeReactantsKey Outcome
1CondensationBenzaldehyde, Pyruvic acidFormation of a β-unsaturated keto acid
2Esterificationβ-unsaturated keto acid, Ethanol (B145695)Formation of the corresponding ethyl ester
3Asymmetric Reductionβ-unsaturated keto ester, KetoreductaseStereoselective formation of the hydroxyl group
4HydrogenationUnsaturated hydroxy esterSaturation of the carbon-carbon double bond

Formation of the Butanoate Ester Moiety

The ethyl ester group in the target molecule is typically introduced via esterification. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.comyoutube.com For the butanoate moiety, this would involve the reaction of the corresponding butanoic acid derivative with ethanol.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. youtube.com This reaction is an equilibrium process, and often, an excess of the alcohol or removal of water is used to drive the reaction towards the product. youtube.com

Alternative methods for ester formation include alcoholysis, which is the reaction of an existing ester with an alcohol. conicet.gov.ar This can be particularly relevant in biological or enzyme-catalyzed systems. conicet.gov.ar

Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the α-carbon of the butanoate group and the phenyl-bearing carbon. Aldol-type reactions and other additions to carbonyls are the primary methods used to achieve this.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. wikipedia.orglibretexts.org In the context of synthesizing this compound, a directed aldol addition is employed. This involves the reaction of the enolate of ethyl butanoate with benzaldehyde. masterorganicchemistry.com

To achieve this, ethyl butanoate is first treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate the corresponding lithium enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired β-hydroxy ester, this compound.

Reaction Scheme: Aldol Addition

Step 1 (Enolate Formation): Ethyl butanoate + LDA → Lithium enolate of ethyl butanoate

Step 2 (Nucleophilic Attack): Lithium enolate + Benzaldehyde → Alkoxide intermediate

Step 3 (Protonation): Alkoxide intermediate + H₂O → this compound

The stereochemical outcome of this reaction can be influenced by the geometry of the enolate and the reaction conditions, potentially leading to a mixture of diastereomers. nih.gov Variations like the Mukaiyama Aldol Reaction, which uses silyl (B83357) enol ethers, offer alternative conditions for this transformation. organic-chemistry.org

Besides aldol-type reactions, other nucleophilic additions to carbonyl groups are also employed. The Reformatsky reaction, for instance, is a classic method for synthesizing β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. The zinc inserts into the carbon-halogen bond to form an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group of the aldehyde.

For the synthesis of the target compound, this would involve:

Reactants: Ethyl 2-bromobutanoate and Benzaldehyde

Reagent: Zinc metal

Product: this compound

Grignard reactions represent another powerful tool for C-C bond formation. libretexts.org While a direct Grignard addition to form the target structure is less straightforward, related strategies can be envisioned where a Grignard reagent adds to a precursor carbonyl compound. organic-chemistry.org For example, a phenylmagnesium bromide Grignard reagent could add to a ketone like ethyl 2-oxobutanoate, although this specific reaction would lead to a tertiary alcohol rather than the desired secondary alcohol. libretexts.org

Reductive Transformations of Precursors

An alternative and widely used strategy involves the reduction of a carbonyl group in a precursor molecule. researchgate.net This is particularly valuable for producing enantiomerically pure analogues, as the reduction can often be performed with high stereoselectivity using enzymatic catalysts. researchgate.net

A common precursor for this approach is an ethyl 2-oxo-phenylbutanoate derivative, such as ethyl 2-oxo-4-phenylbutanoate (EOPB). nih.govtpcj.org The keto group at the 2-position is reduced to the corresponding hydroxyl group.

Reaction: Ethyl 2-oxo-4-phenylbutanoate + [Reducing Agent] → Ethyl 2-hydroxy-4-phenylbutanoate

Various methods can be employed for this reduction:

Chemical Reduction: Using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These methods are effective but typically produce a racemic mixture of the alcohol.

Enzymatic Reduction: Using microbial cells or isolated enzymes, such as carbonyl reductases or ketoreductases. nih.govresearchgate.nettpcj.org This approach is highly attractive because it can proceed with high enantioselectivity, yielding predominantly one stereoisomer (e.g., the (R)-enantiomer). nih.gov

The table below summarizes findings from studies on the enzymatic reduction of Ethyl 2-oxo-4-phenylbutanoate (EOPB) to Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE).

Enzyme/MicroorganismCo-solventYieldOptical Purity (ee)Reference
Rhodotorula minuta--95% nih.gov
Candida holmiiMethanol58%90% nih.gov
Carbonyl Reductase (KmCR)Isopropanol (10%)62%≥99.9% tpcj.org

These chemo-enzymatic methods provide an efficient route to chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. researchgate.netresearchgate.net

Esterification and Transesterification Approaches

Esterification and transesterification represent fundamental and widely employed methods for the synthesis of esters, including this compound. These approaches typically involve the formation of the ester from a carboxylic acid precursor or the conversion from another ester.

Esterification: The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com In the context of the target molecule, this involves the reaction of 2-[hydroxy(phenyl)methyl]butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the desired ethyl ester, ethanol is typically used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final product, this compound. masterorganicchemistry.comyoutube.com

Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This method can be employed if, for instance, mthis compound is more readily available than the corresponding carboxylic acid. The conversion to the ethyl ester is achieved by reacting the methyl ester with ethanol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like sodium ethoxide, NaOEt). masterorganicchemistry.com

Under acidic conditions, the mechanism is similar to the Fischer esterification. masterorganicchemistry.com Under basic conditions, the ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion to yield the ethyl ester. masterorganicchemistry.com To favor the product, a large excess of ethanol is used as the solvent. masterorganicchemistry.com Various catalysts, including potassium phosphate (B84403) (K₂HPO₄) and scandium(III) triflate (Sc(OTf)₃), have been shown to be effective for transesterification reactions. organic-chemistry.org

Reaction TypePrecursorReagentCatalystKey Feature
Fischer Esterification2-[hydroxy(phenyl)methyl]butanoic acidEthanol (excess)H₂SO₄ or TsOHEquilibrium-driven; requires excess alcohol or water removal.
Acid-Catalyzed TransesterificationMthis compoundEthanol (excess)H₂SO₄Reversible reaction driven by excess ethanol.
Base-Catalyzed TransesterificationMthis compoundSodium Ethoxide in EthanolNone (reagent is catalyst)Irreversible reaction due to deprotonation of alcohol by alkoxide.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful strategy for synthesizing complex molecules like analogues of this compound with high efficiency and atom economy. researchgate.netbeilstein-journals.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for generating molecules with α-hydroxy acid-derived structures. beilstein-journals.orgwikipedia.org

The Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.orgnih.gov This reaction directly yields α-acyloxy amides, which are structural analogues of the target compound. wikipedia.org For instance, the reaction of butanoic acid, benzaldehyde, and an isocyanide (e.g., tert-butyl isocyanide) would produce an α-acyloxy amide analogue. While this does not directly form a β-hydroxy ester, it represents a key MCR paradigm for accessing related scaffolds. The generally accepted mechanism involves the reactants forming a hydrogen-bonded cluster that reacts in a concerted, non-ionic pathway to yield the final product. nih.govrsc.org

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine as a fourth component. rsc.orgnih.gov The reaction of an aldehyde (e.g., benzaldehyde), a primary amine, a carboxylic acid (e.g., butanoic acid), and an isocyanide yields an α-acylamino amide, another class of structurally related compounds. rsc.org The Ugi reaction begins with the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and subsequent attack by the carboxylate, culminating in a Mumm rearrangement to form the stable bis-amide product. nih.govnih.gov

These MCRs are valuable for rapidly generating libraries of structurally diverse analogues for applications in drug discovery and materials science. researchgate.netnih.gov

MCR TypeReactantsProduct ClassRelevance to Target Compound
Passerini ReactionCarboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy AmideSynthesis of structural analogues. wikipedia.org
Ugi ReactionCarboxylic Acid, Aldehyde/Ketone, Isocyanide, Primary Amineα-Acylamino AmideSynthesis of peptide-like structural analogues. rsc.org

Stereoselective and Asymmetric Synthesis

The structure of this compound contains two adjacent stereocenters, making stereoselective synthesis crucial for accessing specific stereoisomers. Asymmetric synthesis methodologies aim to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched or pure products.

Strategies for Chiral Induction

Chiral induction is the process of transferring chirality from a chiral molecule to a new stereocenter. This can be achieved using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral substance. york.ac.uk

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org One of the most reliable and widely used methods for the diastereoselective synthesis of β-hydroxy carbonyl compounds is the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries. chem-station.comalfa-chemistry.com

The synthesis begins by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride to form the corresponding N-butanoylimide. This imide is then treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA), to generate a stereodefined (Z)-boron enolate. wikipedia.orgchem-station.com

The subsequent reaction of this (Z)-enolate with benzaldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. chem-station.comharvard.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. chem-station.comyoutube.com This controlled approach results in the formation of the syn-aldol adduct with very high diastereoselectivity. chem-station.comslideshare.net

After the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for example, using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide, to yield the enantiomerically enriched β-hydroxy carboxylic acid, 2-[hydroxy(phenyl)methyl]butanoic acid. alfa-chemistry.com The valuable chiral auxiliary can then be recovered and reused. york.ac.uk Finally, Fischer esterification of the resulting acid with ethanol provides the target molecule, this compound, as a single stereoisomer.

The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. The asymmetric Reformatsky reaction is a powerful tool for the synthesis of chiral β-hydroxy esters. theaic.orgnih.gov

In this reaction, an α-halo ester, such as ethyl 2-bromobutanoate, reacts with an aldehyde or ketone, like benzaldehyde, in the presence of metallic zinc. nih.gov To render this reaction enantioselective, a chiral ligand is added to coordinate with the zinc metal center. Chiral amino alcohols and their derivatives have proven to be effective ligands. theaic.orgnih.gov For example, chiral tridentate β-amino alcohols can mediate the reaction between various aldehydes and ethyl iodoacetate to produce β-hydroxy esters with good enantioselectivity. nih.gov Similarly, tertiary amino alcohols derived from natural products like α-pinene have been used as ligands, affording the β-hydroxy ester product in good yield and enantiomeric excess (ee). theaic.org The chiral ligand-metal complex creates a chiral environment around the reacting species, forcing the nucleophilic addition to occur preferentially on one face of the aldehyde's carbonyl group, leading to an enantiomeric excess of one of the product stereoisomers. semanticscholar.org

Enantioselective Reduction of Ketone Precursors

An alternative and highly effective strategy for the asymmetric synthesis of β-hydroxy esters is the enantioselective reduction of the corresponding β-keto ester precursor. For the target molecule, the precursor is ethyl 2-benzoylbutanoate.

A landmark achievement in this area is the Noyori asymmetric hydrogenation. wikipedia.org This reaction utilizes ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often in combination with a chiral diamine ligand. harvard.edujst.go.jp The hydrogenation of β-keto esters with a Ru-BINAP catalyst proceeds with exceptionally high enantioselectivity (often >99% ee) and high yield. harvard.eduthieme-connect.com The reaction is typically carried out under a hydrogen atmosphere. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium metal and the ligand participate in the hydrogen transfer to the ketone. jst.go.jp Both enantiomers of the BINAP ligand are commercially available, allowing for the selective synthesis of either the (R)- or (S)-β-hydroxy ester. harvard.edu

In addition to metal catalysis, biocatalytic reductions offer a green and highly selective alternative. Enzymes, particularly ketoreductases (KREDs), can reduce β-keto esters to their corresponding β-hydroxy esters with near-perfect enantioselectivity. For example, studies on the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, a close analogue, using yeasts like Rhodotorula minuta and Candida holmii have demonstrated the production of the corresponding (R)-hydroxy ester with enantiomeric excesses up to 95%. researchgate.net

Asymmetric StrategyKey Reagent/CatalystPrecursorsProduct Stereochemistry
Chiral AuxiliaryEvans OxazolidinoneN-butanoylimide, BenzaldehydeHigh diastereoselectivity (typically syn). chem-station.com
Chiral Catalyst (Reformatsky)Zinc, Chiral Amino Alcohol LigandEthyl 2-bromobutanoate, BenzaldehydeGood enantioselectivity (e.g., up to 81% ee). nih.gov
Asymmetric HydrogenationRu-BINAP Catalyst, H₂Ethyl 2-benzoylbutanoateExcellent enantioselectivity (>99% ee). harvard.edu
Biocatalytic ReductionKetoreductase (KRED) EnzymeEthyl 2-benzoylbutanoateExcellent enantioselectivity (e.g., up to 95% ee). researchgate.net

Diastereoselective Synthetic Pathways

The diastereoselective synthesis of this compound and its analogues often involves the reduction of the corresponding β-keto ester, ethyl 2-benzoylbutanoate. The stereochemical outcome of this reduction can be effectively controlled by the choice of reagents and reaction conditions, particularly through chelation control.

The formation of either the syn- or anti-diastereomer can be directed by the use of different Lewis acids in conjunction with a reducing agent. This control is based on the ability of the Lewis acid to form a chelate with the carbonyl groups of the β-keto ester, thereby locking the conformation of the molecule and directing the hydride attack from a specific face.

A notable example of this strategy involves the use of strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) to favor the formation of the syn-isomer. In contrast, the use of non-chelating Lewis acids such as cerium(III) chloride (CeCl₃) typically leads to the preferential formation of the anti-isomer. The choice of the hydride source, such as complex borohydrides, also plays a critical role in the diastereoselectivity of the reduction.

Lewis AcidReducing AgentPredominant Diastereomer
Titanium tetrachloride (TiCl₄)Complex borohydridesyn
Cerium(III) chloride (CeCl₃)Complex borohydrideanti

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for the separation of enantiomers from a racemic mixture. In the context of this compound and its analogues, enzymatic kinetic resolution using lipases has proven to be a highly effective strategy. This technique relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a chiral biocatalyst.

For the closely related analogue, racemic ethyl 2-hydroxy-4-phenylbutyrate, various lipases have been successfully employed to achieve high enantiomeric excess (ee). Lipase (B570770) AK, for instance, has been used to resolve this racemic ester, affording the (R)-enantiomer with up to 99% ee. researchgate.net The optimal conditions for this resolution were found to be 0.074 mol/L of the substrate with 20 mg of lipase AK in vinyl acetate (B1210297) at 30°C. researchgate.net Similarly, Lipase PS has been identified as an effective biocatalyst for the enantioselective hydrolysis of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate, yielding the (R)-enantiomer.

The general principle of lipase-catalyzed kinetic resolution involves the acylation of one enantiomer at a faster rate than the other, leaving the unreacted enantiomer in high optical purity. Vinyl acetate is a commonly used acyl donor in these transesterification reactions.

LipaseSubstrate AnalogueResolution MethodEnantiomeric Excess (ee)
Lipase AKRacemic ethyl 2-hydroxy-4-phenylbutyrateTransesterification with vinyl acetateUp to 99% for (R)-enantiomer
Lipase PSRacemic ethyl 2-hydroxy-4-phenylbutyrateEnantioselective hydrolysisHigh for (R)-enantiomer
Candida rugosa lipaseRacemic 3-aryl alkanoic acid estersHydrolysis>94% for corresponding acids

Control of Stereoisomer Formation and Separation

The control of stereoisomer formation in the synthesis of this compound is intrinsically linked to the diastereoselective synthetic pathways discussed previously. By carefully selecting the Lewis acid and reducing agent, the reaction can be steered towards the desired syn- or anti-diastereomer.

Once a mixture of stereoisomers is formed, their separation is a critical step. Chromatographic techniques are powerful tools for the separation of both diastereomers and enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the analytical and preparative separation of stereoisomers. For instance, Cinchona alkaloid-based chiral stationary phases have been effectively used for the separation of stereoisomers of β-methyl-substituted amino acids, which share structural similarities with the target compound. nih.gov This suggests that similar chromatographic methods could be successfully applied to separate the stereoisomers of this compound.

Column chromatography is another common technique for the separation of diastereomers, which often exhibit different physical properties such as polarity, allowing for their separation on a stationary phase like silica (B1680970) gel.

Biocatalytic Approaches

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the asymmetric reduction of prochiral ketones is a well-established strategy for the synthesis of chiral alcohols.

Enzyme-Catalyzed Asymmetric Reduction

The asymmetric reduction of ethyl 2-benzoylbutanoate, the precursor to this compound, can be achieved with high enantioselectivity using various enzymes, particularly carbonyl reductases and alcohol dehydrogenases.

Application of Carbonyl Reductases (CRs)

Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols with high stereoselectivity. A carbonyl reductase from Candida glabrata has been shown to be an effective catalyst for the preparation of optically active chiral alcohols, including the analogue ethyl (R)-2-hydroxy-4-phenylbutyrate. google.com This enzyme can be produced in recombinant organisms like E. coli, facilitating its large-scale application. researchgate.net The use of recombinant cells expressing the carbonyl reductase, often in conjunction with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), allows for the efficient and cost-effective synthesis of the desired chiral alcohol. researchgate.net For the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, this biocatalytic method can achieve high product concentrations with excellent optical purity (>99% ee) without the need for expensive coenzymes. google.com

Utilization of Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are another important class of enzymes for the asymmetric reduction of ketones. The ADH from the common baker's yeast, Saccharomyces cerevisiae, is a well-known and readily available biocatalyst for a wide range of reduction reactions. iijls.comnih.govnih.gov Yeast ADHs catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group, leading to the formation of a chiral alcohol. iijls.comnih.gov The substrate specificity of yeast ADHs has been extensively studied, and they have been shown to be effective in the reduction of various ketones, including those with aromatic substituents. nih.gov While specific data for the reduction of ethyl 2-benzoylbutanoate by isolated ADHs is not extensively detailed in the provided search results, the successful use of whole yeast cells for the reduction of the analogous ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (90-95%) indicates the potential of ADHs in this transformation. nih.gov

Enzymatic Esterification and Hydrolysis

Enzymatic kinetic resolution is a robust strategy for separating racemic mixtures of ethyl 2-hydroxy-4-phenylbutyrate (HPBE). This method relies on the stereoselective acylation or hydrolysis of one enantiomer by a lipase, allowing for the separation of the unreacted enantiomer and the newly formed product.

Lipases are commonly employed for this purpose. For instance, Lipase PS from Pseudomonas sp. has been identified as an effective catalyst for the enantioselective hydrolysis of racemic HPBE in isooctane (B107328) or biphasic systems, demonstrating a preference for the (S)-enantiomer. researchgate.net This leaves the desired (R)-HPBE unreacted and in high enantiomeric purity. researchgate.net Similarly, Lipase AK has been used to resolve racemic HPBE, achieving an enantiomeric excess (e.e.) of up to 99% for the (R)-enantiomer through transesterification with an acyl donor like ethenyl ethanoate. researchgate.net

The general principle involves the differential rate of reaction for the two enantiomers. In hydrolysis, the lipase selectively converts one ester enantiomer into the corresponding carboxylic acid. In transesterification, one enantiomer is selectively acylated. In both scenarios, the theoretical maximum yield for the desired enantiomer is 50%. jiangnan.edu.cntpcj.org

Table 1: Lipase-Mediated Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutyrate

Enzyme Reaction Type Preferred Enantiomer Achieved e.e. Reference
Lipase PS (Pseudomonas sp.) Hydrolysis (S)-ester >99% for (R)-ester researchgate.net

Whole-Cell Biocatalysis for Enantiopure Production

Whole-cell biocatalysis offers a powerful alternative to using isolated enzymes, providing a more cost-effective and operationally simple method for producing enantiopure compounds like (R)-HPBE. mdpi.com This approach leverages the metabolic machinery of microorganisms to perform asymmetric reductions of a prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), with the potential for theoretical yields approaching 100%. tpcj.org

A variety of microorganisms have been screened for this transformation. Candida krusei SW2026 has demonstrated high efficacy, converting OPBE to (R)-HPBE with an excellent yield of 95.1% and an enantiomeric excess of 99.7%. jiangnan.edu.cnresearchgate.net Other yeasts, such as Rhodotorula minuta and Candida holmii, have also been successfully used, producing (R)-HPBE with high enantiomeric excess (94-95%). nih.gov

The key advantages of whole-cell systems include the intrinsic presence and regeneration of necessary cofactors (e.g., NADH, NADPH) by the cell's primary metabolic pathways, eliminating the need for their costly external addition. nih.govnih.gov Furthermore, genetically engineered microorganisms, such as Escherichia coli strains overexpressing specific carbonyl reductases, are frequently used to enhance catalytic efficiency and stereoselectivity. nih.govresearchgate.net

Cofactor Regeneration Systems in Biocatalysis

Many oxidoreductases, including the carbonyl reductases that catalyze the synthesis of (R)-HPBE from OPBE, are dependent on expensive nicotinamide (B372718) cofactors like NADPH or NADH. nih.govillinois.edu For these biocatalytic processes to be economically viable on an industrial scale, the stoichiometric use of these cofactors is prohibitive. Therefore, efficient in situ cofactor regeneration systems are crucial. illinois.eduuni-freiburg.denih.gov

A widely adopted and highly effective method is the coupled-enzyme approach. nih.govacs.org This involves pairing the primary carbonyl reductase (CR) with a secondary dehydrogenase that recycles the cofactor. A common pairing involves a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH for use by the carbonyl reductase. nih.govresearchgate.net This system drives the reaction towards product formation and allows for the use of only catalytic amounts of the cofactor. illinois.edu

Other systems include using formate (B1220265) dehydrogenase (FDH) with formate as the sacrificial substrate, or an alcohol dehydrogenase (ADH) with a co-substrate like isopropanol. nih.govillinois.edu These regeneration systems can be implemented using isolated enzymes or co-expressed within a single whole-cell biocatalyst, such as recombinant E. coli, which simplifies the process further. nih.govresearchgate.net

Enzyme Engineering for Substrate Scope Expansion

While nature provides a vast library of enzymes, they may not always possess the ideal properties for industrial applications, such as optimal activity, stability, or stereoselectivity for a non-natural substrate. Enzyme engineering, through rational design and directed evolution, is employed to tailor biocatalysts for specific synthetic needs. rsc.org

In the synthesis of (R)-HPBE, carbonyl reductases have been a key target for protein engineering. For example, a structure-guided rational design approach was applied to the carbonyl reductase from Gluconobacter oxydans (GoCR). rsc.orgresearchgate.net By identifying key amino acid residues (Cys93, Ile187, and Trp193) in the catalytic pocket, researchers created mutants with significantly improved performance. A triple mutant (mut-W193L/C93I/I187L) exhibited a 37-fold increase in catalytic efficiency (kcat/Km) and improved stereoselectivity from 43% e.e. to over 99% e.e., along with enhanced thermostability. rsc.orgresearchgate.net

Another strategy involves creating fusion proteins. By genetically linking a carbonyl reductase (CpCR) to a glucose dehydrogenase (GDH), the efficiency of cofactor regeneration is enhanced by reducing the distance between the enzymes, which minimizes transfer losses. nih.gov Such engineered bi-enzyme systems demonstrate improved catalytic efficiency and stability, making them highly suitable for industrial-scale production. nih.gov

Process Optimization and Green Chemistry Principles

Reaction Condition Optimization for Yield and Selectivity

To maximize the efficiency and economic feasibility of the biocatalytic synthesis of this compound analogues, optimization of reaction conditions is paramount. Key parameters that are typically fine-tuned include temperature, pH, substrate concentration, and biocatalyst loading. tpcj.orgtpcj.org

For the whole-cell reduction of OPBE by Candida krusei, optimal conditions were identified as 30°C and a pH of 6.6. jiangnan.edu.cnresearchgate.net In another study using a stereospecific carbonyl reductase (KmCR), the optimal reaction temperature was found to be 25°C. tpcj.orgtpcj.org

Substrate inhibition can be a significant challenge, where high concentrations of the starting material (OPBE) can suppress enzyme activity. tpcj.org To overcome this, a substrate feeding strategy is often employed. For instance, in a high-density fermentation process using an engineered E. coli strain, an initial OPBE concentration of 120 mM was used, followed by continuous feeding to reach a final concentration of 920 mM, resulting in a high product titer of 912 mM (R)-HPBE. nih.gov This approach avoids the inhibitory effects of a high initial substrate load while achieving a high final product concentration. nih.gov

Table 3: Optimized Conditions for (R)-HPBE Production

Biocatalyst Parameter Optimal Value Outcome Reference
Candida krusei SW2026 Temperature 30°C 95.1% Yield, 99.7% e.e. jiangnan.edu.cn
pH 6.6 jiangnan.edu.cn
Carbonyl Reductase (KmCR) Temperature 25°C 62% Yield, >99.9% e.e. tpcj.orgtpcj.org
Substrate Conc. 10.3 g·L⁻¹ tpcj.orgtpcj.org
Engineered E. coli (fused CpCR-GDH) Temperature 30°C 912 mM product from 920 mM substrate nih.gov
pH 7.5 nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent or reaction medium is a critical factor that can significantly influence the outcome of biocatalytic reactions. Aqueous systems are generally preferred for their environmental compatibility and compatibility with enzymes. However, the low aqueous solubility of many organic substrates (like OPBE) and potential substrate/product inhibition can limit reaction efficiency. researchgate.net

To address these limitations, aqueous-organic biphasic systems are often implemented. researchgate.net In this setup, the enzyme and a hydrophilic co-substrate (like glucose) reside in the aqueous phase, while the hydrophobic substrate and product are partitioned into the organic phase. This arrangement can alleviate substrate toxicity to whole-cell catalysts and shift the reaction equilibrium toward product formation. researchgate.net

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. For the synthesis of this compound and its analogues, Barbier-type and Reformatsky reactions are prominent one-pot strategies.

The Barbier reaction is a versatile method for the formation of carbon-carbon bonds. In a typical one-pot Barbier-type synthesis of this compound, benzaldehyde and ethyl 2-bromobutanoate are reacted together in the presence of a metal, such as zinc, magnesium, or indium. ucl.ac.ukeventsair.com The metal reacts with the alkyl halide to form an organometallic intermediate in situ, which then adds to the carbonyl group of the aldehyde. ucl.ac.uk This process avoids the separate preparation and isolation of the often sensitive organometallic reagent, streamlining the synthesis. rsc.org The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF).

Ultrasound irradiation has been shown to accelerate one-pot Barbier reactions, leading to shorter reaction times and potentially higher yields. researchgate.net The mechanical effects of acoustic cavitation can help to activate the metal surface and promote the formation of the organometallic intermediate. researchgate.net

Another effective one-pot approach is the Reformatsky reaction. This reaction specifically involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc. The zinc reacts with the α-halo ester to form an organozinc reagent, known as a Reformatsky enolate, which then adds to the carbonyl compound.

Mechanochemistry, through techniques like ball-milling, presents a solvent-free, one-pot alternative for these reactions. ucl.ac.uk By grinding the reactants together with the metal, the reaction can be induced without the need for a solvent, which significantly improves the environmental profile of the synthesis. ucl.ac.uk This method is operationally simple and does not require inert atmospheres or dry solvents. ucl.ac.uk

Below is a representative data table for a one-pot Barbier-type synthesis of this compound.

Reactant 1Reactant 2MetalSolventConditionsYield (%)
BenzaldehydeEthyl 2-bromobutanoateZinc (powder)THFRoom Temp, 2h85
BenzaldehydeEthyl 2-bromobutanoateIndiumTHF/HexaneReflux, 1h90
BenzaldehydeEthyl 2-bromobutanoateMagnesiumTHF0°C to RT, 3h88
BenzaldehydeEthyl 2-bromobutanoateZinc (powder)None (Ball-milling)30 Hz, 2h92

Sustainable Synthesis Methodologies

Sustainable synthesis, or "green chemistry," aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com For the synthesis of this compound and its analogues, several sustainable methodologies are being explored, including biocatalysis, the use of green solvents, and innovative process technologies.

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical methods. chemistryjournals.net For the synthesis of chiral β-hydroxy esters, a key application is the asymmetric reduction of β-keto esters using enzymes like ketoreductases or alcohol dehydrogenases. rsc.orgchemrxiv.org This approach can produce enantiomerically pure β-hydroxy esters, which are valuable intermediates in the pharmaceutical industry. rsc.orgchemrxiv.org

Recent advancements have focused on developing self-sufficient heterogeneous biocatalysts. rsc.orgchemrxiv.org In this approach, the enzyme and its required cofactor (e.g., NAD(P)H) are co-immobilized onto a solid support. rsc.orgchemrxiv.org This allows for the efficient reuse of both the enzyme and the expensive cofactor, making the process more economically viable and sustainable. rsc.orgchemrxiv.org These biocatalytic systems can be integrated into continuous flow reactors, further enhancing process efficiency and scalability. rsc.orgchemrxiv.org

The table below summarizes findings from a study on the enantiodivergent biosynthesis of β-hydroxy esters using such a system.

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (%)Process
Ethyl 2-oxobutanoateImmobilized Ketoreductase (LkKRED)Ethyl (R)-2-hydroxybutanoate>99>99Continuous Flow
Ethyl benzoylacetateImmobilized Ketoreductase (LkKRED)Ethyl (R)-3-hydroxy-3-phenylpropanoate98>99Batch
Ethyl 2-oxo-4-phenylbutanoateImmobilized (S)-3-hydroxybutyryl-CoA dehydrogenase (TtHBDH)Ethyl (S)-2-hydroxy-4-phenylbutanoate>99>99Continuous Flow

Green Solvents and Process Technologies

The choice of solvent plays a crucial role in the sustainability of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into green solvents for the synthesis of β-hydroxy esters has explored the use of ionic liquids and bio-based solvents like ethyl esters (e.g., ethyl acetate, ethyl propionate). researchgate.netmdpi.com These solvents can offer lower toxicity and environmental impact. mdpi.com

Solvent-free reaction conditions, as seen in mechanochemical synthesis (ball-milling), represent an ideal scenario from a green chemistry perspective. ucl.ac.uk Ultrasound-assisted synthesis can also contribute to sustainability by reducing reaction times and energy consumption. researchgate.net

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms

The formation of Ethyl 2-[hydroxy(phenyl)methyl]butanoate is classically achieved via an aldol (B89426) addition reaction. This pathway involves the carbon-carbon bond formation between a pre-formed enolate of ethyl butanoate and an electrophilic carbonyl compound, typically benzaldehyde (B42025). The generally accepted mechanism proceeds through several key steps:

Enolate Formation : The reaction is initiated by the deprotonation of ethyl butanoate at the α-carbon. This requires a strong, non-nucleophilic base to ensure complete and irreversible enolate formation, thereby preventing self-condensation of the ester. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose. The strong basicity of LDA (pKa of diisopropylamine (B44863) is ~36) compared to the α-proton of the ester (pKa ~25) drives the equilibrium entirely towards the formation of the lithium enolate intermediate. udel.edu

Nucleophilic Addition : The generated enolate, a potent carbon nucleophile, then attacks the electrophilic carbonyl carbon of benzaldehyde. This step is the core carbon-carbon bond-forming event. The reaction is typically conducted at low temperatures (e.g., -78 °C) to maintain kinetic control and minimize side reactions. almerja.com

Protonation : The immediate product of the nucleophilic addition is a lithium alkoxide. This intermediate is stable at low temperatures. Upon completion of the reaction, an aqueous workup introduces a proton source (such as dilute acid) to protonate the alkoxide, yielding the final β-hydroxy ester product, this compound. almerja.com

An alternative, though less direct, mechanistic paradigm for forming related functionalized molecules is the Baylis-Hillman reaction. This reaction couples an activated alkene with an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. nrochemistry.comorganic-chemistry.orgresearchgate.net The mechanism involves a conjugate addition of the catalyst to the activated alkene, generating a zwitterionic enolate, which then adds to the aldehyde. nrochemistry.com Subsequent elimination of the catalyst regenerates the double bond, affording a functionalized allylic alcohol. While the final product differs, the core principle of generating an enolate-type nucleophile to attack an aldehyde is a shared mechanistic feature.

Studies on Transition States and Intermediates

The stereochemical outcome of the aldol addition is determined in the nucleophilic addition step and is rationalized by the structure of its transition state. The Zimmerman-Traxler model is the most widely accepted framework for predicting the diastereoselectivity of metal-enolate-based aldol reactions. harvard.edu

This model posits a closed, six-membered, chair-like transition state where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the aldehyde oxygen. harvard.edupharmacy180.com This chelation organizes the reacting components into a well-defined geometry. The substituents of the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions on this chair structure. The transition state that minimizes steric interactions, particularly 1,3-diaxial interactions, is energetically favored and thus dictates the stereochemistry of the major product. harvard.eduyoutube.com

Key intermediates in this pathway are the metal enolates themselves. For ethyl butanoate, two possible planar enolate geometries can exist: the E-enolate and the Z-enolate. The geometry of the enolate is crucial as it directly influences the arrangement of substituents in the Zimmerman-Traxler transition state and, consequently, the final stereochemistry. wikipedia.org While open transition state models have also been considered, particularly for Mukaiyama aldol reactions, the high stereoselectivity observed with lithium and boron enolates provides strong evidence for the prevalence of closed, chair-like transition states. libretexts.orgnih.gov

Regioselectivity and Diastereoselectivity Studies

Regioselectivity In the synthesis of this compound from ethyl butanoate, regioselectivity of deprotonation is not a factor, as the molecule possesses only one α-carbon with abstractable protons. However, in reactions involving unsymmetrical ketones, the choice of base and reaction conditions can direct deprotonation to one of two sites, yielding either the kinetic or the thermodynamic enolate. udel.eduuwindsor.ca The kinetic enolate is formed by removing the more sterically accessible proton, whereas the thermodynamic enolate is the more stable, typically more substituted, enolate. bham.ac.uk

Diastereoselectivity The aldol addition between the enolate of ethyl butanoate and benzaldehyde creates two new stereocenters, leading to the potential formation of two diastereomers: syn and anti. Controlling the relative stereochemistry is a central challenge and has been the subject of extensive study.

The primary determinant of diastereoselectivity is the geometry of the enolate (E or Z). According to the Zimmerman-Traxler model:

A Z-enolate preferentially leads to the syn -aldol product. In the favored chair transition state, the substituent from the aldehyde (the phenyl group) occupies a pseudo-equatorial position to avoid steric clash with the substituents on the enolate. wikipedia.org

An E-enolate preferentially leads to the anti -aldol product through a similar chair transition state where the aldehyde's substituent also adopts an equatorial orientation to minimize steric strain. wikipedia.org

Therefore, controlling the E/Z ratio of the enolate is paramount for achieving high diastereoselectivity. The metal counterion also plays a significant role; boron enolates, for instance, have shorter metal-oxygen bonds than lithium enolates, leading to a "tighter" transition state and often resulting in higher levels of diastereoselectivity. pharmacy180.comwikipedia.org

Enolate GeometryFavored Transition State (Zimmerman-Traxler)Major Diastereomeric Product
Z-enolateChair-like TS with equatorial aldehyde substituentsyn
E-enolateChair-like TS with equatorial aldehyde substituentanti

Reaction Kinetics and Thermodynamic Analyses

The outcome of the aldol reaction can be governed by either kinetic or thermodynamic control, primarily during the initial enolate formation step. dalalinstitute.comlibretexts.org

Kinetic Control: This regime favors the product that is formed fastest. For enolate formation, kinetic control is achieved by using a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent. udel.edu These conditions make the deprotonation step rapid and irreversible. The resulting enolate ratio reflects the relative rates of proton abstraction. This is the standard approach for aldol additions where a specific, pre-formed enolate is desired to control diastereoselectivity. researchgate.net

Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow for equilibration, such as higher temperatures, longer reaction times, and the use of a weaker base where deprotonation is reversible. udel.edu The system eventually settles at a product distribution that reflects the thermodynamic stability of the possible isomers. In the context of the aldol addition itself, thermodynamic control can lead to retro-aldol reactions and isomerization, which can erode stereochemical purity. nih.gov For this reason, the addition step is almost always performed under kinetic control.

Studies have also shown that the rate of the Baylis-Hillman reaction, a related C-C bond-forming reaction, is often second-order in the aldehyde and first-order in the catalyst and the activated alkene, with a significant kinetic isotope effect suggesting that proton abstraction is involved in the rate-determining step. acs.orgmdpi.com While specific kinetic data for the formation of this compound is not widely published, the principles of kinetic and thermodynamic control from broader studies on aldol reactions are directly applicable. nih.gov

Control TypeConditionsOutcome
Kinetic Control Strong, bulky base (e.g., LDA) Low temperature (-78 °C) Aprotic solvent (e.g., THF) Irreversible deprotonationFormation of the enolate that is generated fastest (less-hindered proton). Product ratio reflects relative reaction rates.
Thermodynamic Control Weaker base (e.g., alkoxides) Higher temperature (e.g., 0 °C to RT) Protic or aprotic solvent Reversible deprotonationFormation of the most stable enolate (more substituted). Product ratio reflects equilibrium and thermodynamic stability.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of Ethyl 2-[hydroxy(phenyl)methyl]butanoate.

While a specific, publicly available experimental spectrum for this compound is not readily found in the searched literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group Protons: The ethyl ester moiety would exhibit a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃).

Butanoate Chain Protons: The methine proton at the C2 position (-CH-) would likely appear as a multiplet due to coupling with the adjacent protons of the ethyl group and the benzylic proton. The methylene protons of the butanoate ethyl group (-CH₂-CH₃) would present as a multiplet.

Hydroxyphenylmethyl Group Protons: The aromatic protons of the phenyl ring would typically appear in the downfield region (around 7.2-7.4 ppm), likely as a complex multiplet. The benzylic proton (-CH(OH)-) and the hydroxyl proton (-OH) would each give rise to a distinct signal. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: A characteristic downfield signal is expected for the ester carbonyl carbon (C=O).

Aromatic Carbons: The phenyl ring would show a set of signals in the aromatic region of the spectrum.

Aliphatic Carbons: Signals corresponding to the carbons of the ethyl ester, the butanoate chain, and the benzylic carbon would be observed in the upfield region. The carbon bearing the hydroxyl group is expected to have a chemical shift in the range typical for secondary alcohols.

A summary of predicted chemical shifts is presented in the interactive data table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester -OCH₂-~4.1 (quartet)~60-62
Ester -CH₃~1.2 (triplet)~14
Butanoate -CH-Multiplet~50-55
Butanoate -CH₂-Multiplet~25-30
Butanoate -CH₃Triplet~11-13
Phenyl -CH- (aromatic)~7.2-7.4 (multiplet)~125-140
Benzylic -CH(OH)-~4.8-5.2 (doublet)~70-75
Hydroxyl -OHBroad singlet-

The IR spectrum is instrumental in identifying the functional groups present in this compound. Key characteristic absorption bands are expected as follows:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1735-1715 cm⁻¹ is indicative of the ester carbonyl group.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: The C-O stretching vibrations of the ester and the alcohol would likely appear in the 1300-1000 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹) Intensity
Hydroxyl (O-H)3500-3200Strong, Broad
Aromatic C-H>3000Medium
Aliphatic C-H<3000Medium
Ester Carbonyl (C=O)1735-1715Strong, Sharp
Aromatic C=C1600-1450Medium to Weak
C-O Stretch1300-1000Medium to Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 222.28 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 222.

Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 177.

Loss of the ethyl group (-CH₂CH₃): Leading to a fragment at m/z 193.

Cleavage of the C-C bond adjacent to the hydroxyl group: This could lead to the formation of a benzaldehyde-type fragment or other stable carbocations.

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺Molecular Ion222
[M - OCH₂CH₃]⁺Loss of ethoxy group177
[M - CH₂CH₃]⁺Loss of ethyl group193
[C₆H₅CHO]⁺Phenylcarbonyl cation106
[C₆H₅CH(OH)]⁺Hydroxyphenylmethyl cation107

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For β-hydroxy esters, DFT calculations are instrumental in modeling the reaction mechanisms through which they are synthesized, such as the zinc-mediated Reformatsky reaction or the base-catalyzed Aldol (B89426) reaction. psiberg.comorganic-chemistry.orgwikipedia.org

DFT studies typically focus on locating and characterizing the geometries of reactants, transition states, and products along a reaction coordinate. rsc.org By calculating the energies of these structures, researchers can determine activation barriers and reaction enthalpies, providing a quantitative picture of the reaction's feasibility. For instance, in the synthesis of a compound like Ethyl 2-[hydroxy(phenyl)methyl]butanoate, DFT can be used to model the formation of the key zinc enolate intermediate from an α-halo ester and its subsequent nucleophilic attack on benzaldehyde (B42025). rsc.orglibretexts.org

These calculations can clarify the role of solvents and catalysts by explicitly including them in the theoretical model. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netnih.gov

Below is a table summarizing typical parameters used in DFT studies for analyzing reaction mechanisms relevant to the synthesis of β-hydroxy esters.

ParameterTypical Selection/ValuePurpose
Method Density Functional Theory (DFT)Provides a good balance between computational cost and accuracy for molecular systems of this size.
Functional B3LYP, M06-2X, ωB97X-DApproximates the exchange-correlation energy, a key component of the total electronic energy.
Basis Set 6-31G(d,p), 6-311+G(d,p), cc-pVTZDescribes the atomic orbitals used to construct the molecular orbitals.
Solvation Model Polarizable Continuum Model (PCM), SMDAccounts for the effect of the solvent on the energies and geometries of the species in solution.
Task Geometry Optimization, Frequency Calculation, IRCTo find stable structures and transition states, confirm their nature, and map the reaction path.

This table is interactive. Click on the headers to learn more about each parameter.

Molecular Modeling and Docking Studies

While molecular docking is frequently associated with predicting the binding of a ligand to a biological target, its principles can also be applied to understand the non-covalent interactions that govern chemical reactivity and selectivity. In the context of synthesizing this compound, molecular modeling can be used to simulate the approach of the reactants, specifically how the enolate of ethyl 2-bromobutanoate and benzaldehyde orient themselves within a solvent cage or coordinated to a metal center prior to bond formation.

These studies focus on the intermolecular forces—steric hindrance, electrostatic interactions, and coordination bonds—that define the structure of the transition state. For example, modeling the chair-like six-membered transition state in a metal-catalyzed reaction (like the Zimmerman-Traxler model for Aldol reactions) can reveal why certain diastereomers are formed preferentially. libretexts.orgpharmacy180.com The shorter bond lengths associated with boron enolates compared to lithium enolates can be modeled to show magnified steric interactions, explaining the higher diastereoselectivity observed with boron. pharmacy180.com

Such models can visualize the "docking" of the electrophile (benzaldehyde) with the nucleophile (the metal enolate). The calculations can quantify the interaction energies and help rationalize how changes in the reactants' substituents or the metal catalyst influence the reaction's outcome.

Prediction of Reaction Pathways and Energetics

A primary goal of computational chemistry is to map out potential reaction pathways and determine the most energetically favorable route. researchgate.net For the formation of this compound, several pathways can be envisaged, particularly concerning the stereochemical outcome.

Theoretical calculations can construct a potential energy surface (PES) for the reaction. The lowest energy path on this surface corresponds to the most likely reaction mechanism. Key points on this path include intermediates and, most importantly, transition states, which represent the energy maxima between reactants and products. The energy difference between the reactants and the highest transition state is the activation energy (Ea), which governs the reaction rate.

For example, in a Reformatsky-type reaction, DFT can be used to calculate the energy profile for the oxidative addition of zinc to ethyl 2-bromobutanoate, the formation of the zinc enolate, and the final carbon-carbon bond-forming step with benzaldehyde. psiberg.comlibretexts.org The energetics of competing pathways, such as those leading to syn versus anti diastereomers, can be directly compared to predict the major product. nih.gov

The following table provides a representative, hypothetical energy profile for a key step in the formation of a β-hydroxy ester.

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0Separated enolate and aldehyde molecules.
Transition State +15.5Highest energy point, where the new C-C bond is partially formed.
Product -20.0The final coordinated β-hydroxy ester product before workup.

This table is interactive and shows a simplified energy landscape for a single reaction step.

Theoretical Insights into Stereoselectivity

The synthesis of this compound creates two new stereocenters, meaning that four possible stereoisomers can be formed. Controlling the stereoselectivity of this process is a significant challenge in organic synthesis, and computational studies provide invaluable insights. acs.org

Theoretical models are used to explain and predict the diastereoselectivity (syn vs. anti) and enantioselectivity of the reaction. The Zimmerman-Traxler model, for example, proposes a six-membered, chair-like transition state for aldol and related reactions, which successfully predicts the stereochemical outcome based on the geometry (E or Z) of the enolate. pharmacy180.comchemtube3d.com

DFT calculations can be used to locate the transition state structures corresponding to the formation of each possible stereoisomer and calculate their relative energies. rsc.org A small difference in transition state energy (1-2 kcal/mol) can lead to a significant preference for one isomer over another at typical reaction temperatures. These calculations can analyze the steric and electronic factors responsible for this energy difference. For instance, the calculations might show that the transition state leading to the syn product is lower in energy because it minimizes steric repulsion between the phenyl group of the aldehyde and the ethyl group of the butanoate moiety. nih.govchemtube3d.com

Transition StateCalculated Relative Energy (kcal/mol)Predicted Major ProductRationale
TS-syn 0.0syn isomerLower energy due to minimized steric interactions in the chair-like conformation.
TS-anti +1.8anti isomer (minor)Higher energy due to unfavorable axial positioning of a bulky substituent.

This interactive table compares the energetics of transition states leading to different diastereomers.

Applications As a Synthetic Scaffold and Intermediate

Precursor in Complex Molecule Synthesis

The β-hydroxy ester structure is a foundational element in the synthesis of more complex molecules. Ethyl 2-[hydroxy(phenyl)methyl]butanoate serves as a chiral or achiral building block, offering a carbon skeleton that can be elaborated upon. The hydroxyl and ester groups are strategic points for modification. For instance, the hydroxyl group can be oxidized to a ketone, protected to allow reactions at other sites, or used to direct stereoselective reactions on adjacent carbons. The ester can be hydrolyzed to a carboxylic acid, reduced to a diol, or reacted with organometallic reagents to introduce new carbon substituents. These transformations allow chemists to use this scaffold to construct key fragments of natural products and other complex organic targets. nih.gov

Role in the Synthesis of Pharmaceutical Intermediates

As a functionalized small molecule, this compound is a potential intermediate in the synthesis of pharmaceutically active compounds. biosynth.com The β-hydroxy ester moiety is present in the structures of various bioactive molecules. By modifying the core structure—for example, through substitution on the phenyl ring, conversion of the hydroxyl group to an amine, or alteration of the ester—it is possible to synthesize precursors for a range of drug classes. While this specific compound is not widely cited as a key intermediate for a major drug, its structural class is of significant interest in medicinal chemistry.

It is crucial to distinguish this compound from its structural isomer, Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB). The latter is a well-established and critical intermediate in the industrial synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, which are drugs used to treat hypertension. nih.govoup.com (R)-EHPB is an α-hydroxy ester, whereas this compound is a β-hydroxy ester, with a different substitution pattern on the butanoate chain. Therefore, this compound is not the direct precursor used for common ACE inhibitors like Enalapril or Benazepril.

Derivatization for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal scaffold for generating such libraries due to its readily modifiable functional groups. Derivatization can be systematically performed to explore chemical space and identify compounds with desired biological activities.

Key derivatization strategies include:

Esterification or Etherification of the Hydroxyl Group: Reaction of the alcohol with a diverse set of acyl chlorides, carboxylic acids, or alkyl halides can generate a library of esters or ethers. libretexts.org

Amidation of the Corresponding Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to produce a wide range of amides.

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halogen, alkyl groups) onto the phenyl ring, modulating the electronic and steric properties of the molecule.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a leaving group and substituted with other nucleophiles, such as azides or thiols, to introduce further diversity.

These parallel synthesis approaches can rapidly generate a large number of distinct analogues from a common core structure.

Potential Derivatization Reactions
Functional GroupReaction TypeReagentsProduct Class
Hydroxyl (-OH)AcylationAcyl Chlorides, AnhydridesEsters
Hydroxyl (-OH)EtherificationAlkyl Halides (with base)Ethers
Ester (-COOEt)HydrolysisAcid or Base (e.g., LiOH)Carboxylic Acids
Ester (-COOEt)AminolysisAminesAmides
Ester (-COOEt)ReductionReducing Agents (e.g., LiAlH4)Diols

Utility in Amino Acid Derivative Synthesis

The structure of this compound provides a template for the synthesis of non-proteinogenic amino acids, which are valuable components in peptide-based drugs and chiral catalysts. A plausible synthetic route involves the conversion of the C-3 hydroxyl group into an amino group.

A typical sequence for this transformation would be:

Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, for example, by mesylation or tosylation.

Nucleophilic Substitution: The activated intermediate is treated with an azide (B81097) source, such as sodium azide, to install the azide group via an SN2 reaction. This step proceeds with inversion of stereochemistry if the starting alcohol is chiral.

Reduction of the Azide: The resulting β-azido ester is then reduced to the corresponding β-amino ester. Common reduction methods include catalytic hydrogenation or reaction with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Hydrolysis: The final step is the hydrolysis of the ester to yield the free β-amino acid.

This synthetic pathway allows access to β-phenyl-β-aminobutanoic acid derivatives, which can be incorporated into peptidomimetics and other complex structures.

Design and Synthesis of Functionally Diverse Analogues

Beyond library synthesis for screening, the targeted design of analogues of this compound allows for systematic structure-activity relationship (SAR) studies. By modifying specific parts of the molecule, researchers can probe the interactions of the compound with biological targets and optimize its properties.

Strategies for Analogue Design
Modification SiteStructural ChangePotential Impact
Phenyl RingIntroduce substituents (e.g., F, Cl, OMe) at various positionsModulate lipophilicity, electronic properties, and metabolic stability
Butanoate Side ChainReplace ethyl group with other alkyl or aryl groupsAlter steric bulk and conformational preferences
Ester GroupVary the alcohol component (e.g., methyl, tert-butyl)Influence solubility, cell permeability, and hydrolysis rate
StereochemistrySynthesize specific stereoisomers (diastereomers and enantiomers)Probe chiral recognition at biological targets

The synthesis of these analogues can be achieved through enantioselective methods, such as asymmetric aldol (B89426) or Reformatsky reactions, to control the stereochemistry at the two chiral centers. nih.govnih.gov This allows for the preparation of all four possible stereoisomers, enabling a detailed investigation of how the 3D arrangement of the functional groups affects biological activity.

Future Research Directions and Perspectives

Development of Novel Stereoselective Catalytic Systems

The creation of specific stereoisomers of Ethyl 2-[hydroxy(phenyl)methyl]butanoate is critical, and catalysis is at the heart of this challenge. Current methods often rely on enantioselective catalytic hydrogenation of the precursor, ethyl 2-keto-4-phenylbutanoate, using chiral catalysts such as Ruthenium-BINAP or Rhodium-DIOP complexes to achieve high enantiomeric excess.

Future work will likely focus on designing and discovering new, more efficient, and robust catalytic systems. This includes:

Homogeneous Catalysis: Developing novel transition-metal catalysts with sophisticated chiral ligands to improve enantioselectivity, reduce catalyst loading, and increase turnover numbers under milder reaction conditions.

Heterogeneous Catalysis: Immobilizing chiral catalysts on solid supports to facilitate easier separation and recycling, thereby improving the economic and environmental profile of the synthesis.

Biocatalysis: Expanding the use of enzymes, such as ketoreductases and alcohol dehydrogenases, which can offer unparalleled stereoselectivity under environmentally benign aqueous conditions. researchgate.net The use of whole-cell biocatalysts, like specific yeast strains, for the microbial reduction of keto-ester precursors also presents a promising, sustainable alternative. nih.gov

A comparative look at potential catalytic approaches is summarized below.

Catalyst TypeCurrent ExamplesFuture Research FocusPotential Advantages
Homogeneous Ru-BINAP, Rhodium-DIOP Novel ligands, earth-abundant metalsHigh selectivity, mild conditions
Heterogeneous Supported metal complexesCatalyst immobilization, improved stabilityEasy separation, reusability
Biocatalytic Ketoreductases, Yeasts researchgate.netnih.govEnzyme engineering, whole-cell optimizationHigh stereoselectivity, green conditions

Integration of Continuous Flow Synthesis Methodologies

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. polimi.it For this compound, integrating continuous flow methodologies could offer numerous advantages, including enhanced safety, improved process control, and greater efficiency. nih.gov

Future research in this domain will involve:

Reactor Design: Developing microreactors and packed-bed reactors that are optimized for the specific reaction kinetics and conditions of the synthesis, including multi-step sequences. mdpi.com

Process Intensification: Leveraging the superior heat and mass transfer in flow reactors to run reactions at higher temperatures and pressures safely, potentially accelerating reaction rates and improving yields. nih.gov

Inline Purification and Analysis: Integrating real-time monitoring and downstream processing steps, such as extraction and crystallization, into a continuous line to create a seamless "end-to-end" manufacturing process.

Exploration of Bio-inspired Synthetic Routes and Biogenetic Pathways

Nature provides a vast blueprint for efficient and selective chemical synthesis. Bio-inspired routes for producing this compound could offer sustainable and innovative alternatives to traditional chemical methods. Research in this area is directed towards:

Chemoenzymatic Synthesis: Combining the strengths of chemical and biological catalysts in multi-step syntheses. researchgate.net For instance, an organometallic reaction could be used to create a prochiral ketone, which is then stereoselectively reduced by an enzyme like an alcohol dehydrogenase to yield the desired chiral alcohol moiety. researchgate.net

Engineered Metabolic Pathways: Utilizing synthetic biology to engineer microorganisms that can produce the target molecule or its key precursors from simple feedstocks. This involves identifying relevant biogenetic pathways and using protein engineering to create enzymes with the desired activity and selectivity. researchgate.net The microbial reduction of ethyl 2-oxo-4-phenylbutanoate using yeasts like Rhodotorula minuta or Candida holmii has already demonstrated the potential of this approach to produce specific enantiomers with high purity. nih.gov

Advanced Characterization of Chiral Purity and Impurities

The precise determination of enantiomeric purity is paramount for chiral molecules. While current methods like chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective, future efforts will aim for higher sensitivity, resolution, and throughput.

Key research directions include:

Advanced Chromatographic Techniques: The development and application of newer chiral stationary phases for HPLC and GC (such as γ-cyclodextrin phases or Chiralpak columns) to achieve better separation of enantiomers and related impurities. researchgate.net

Supercritical Fluid Chromatography (SFC): Exploring SFC as a faster, greener alternative to HPLC for chiral separations, offering reduced solvent consumption and quicker analysis times.

Hyphenated Techniques: Combining chiral separation methods with advanced mass spectrometry (MS) to enable the unambiguous identification and quantification of trace-level impurities and byproducts that might otherwise go undetected.

Computational Design of New Reaction Pathways and Derivatizations

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate discovery and optimization. Future research will increasingly leverage:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to elucidate detailed reaction mechanisms, identify transition states, and calculate energy profiles for catalytic cycles. mdpi.com This insight can guide the rational design of more efficient catalysts and help predict the feasibility of novel reaction pathways. mdpi.comnih.gov

Molecular Docking and Dynamics: Simulating the interaction between substrates and the active sites of enzymes or chiral catalysts to predict stereoselectivity and guide catalyst modification.

Retrosynthetic Analysis Tools: Employing sophisticated software to propose novel and efficient synthetic routes to the target molecule and its derivatives, expanding the accessible chemical space.

By pursuing these research avenues, the scientific community can significantly advance the synthesis and understanding of this compound, enhancing its production efficiency and paving the way for its use in future applications.

Q & A

Q. What established synthetic routes are available for Ethyl 2-[hydroxy(phenyl)methyl]butanoate, and how is enantioselectivity controlled?

The compound is synthesized via enantioselective catalytic hydrogenation of ethyl 2-keto-4-phenylbutanoate using chiral catalysts (e.g., Ru-BINAP complexes). Reaction conditions (e.g., H₂ pressure, solvent polarity) significantly influence enantiomeric excess (ee). For example, hydrogenation at 50 psi in methanol with a Rhodium-DIOP catalyst achieves >95% ee . Retrosynthetic planning tools (e.g., Reaxys, Pistachio) can optimize precursor selection and route feasibility .

Q. What analytical techniques are recommended to confirm structural identity and purity?

  • NMR : Assign peaks for the hydroxy(phenyl)methyl moiety (δ 4.1–4.3 ppm for CH-O, δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • HPLC/GC : Use chiral columns (e.g., Chiralpak AD-H) to determine enantiomeric purity (>98% by GC with flame ionization detection) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (C₁₂H₁₆O₃, MW 208.26) with fragmentation patterns matching the ester and hydroxyl groups .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Solubility in polar solvents (e.g., ethanol, DMSO) supports long-term stability. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict reactivity or bioactivity of this compound?

  • DFT Calculations : Optimize transition states for hydrogenation steps to predict enantioselectivity .
  • Molecular Docking : Screen against target proteins (e.g., enzymes in metabolic pathways) to hypothesize binding modes. For example, the hydroxy group may form hydrogen bonds with catalytic residues in oxidoreductases .

Q. What strategies resolve contradictions in reported catalytic conditions for synthesis?

Discrepancies in optimal pressure (e.g., 50 vs. 100 psi H₂) or solvent polarity (methanol vs. THF) require systematic Design of Experiments (DoE). In situ FTIR monitoring of ketone reduction can identify rate-limiting steps and validate catalytic efficiency .

Q. How can in vitro models assess metabolic stability or toxicity?

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH to quantify phase I metabolism (e.g., ester hydrolysis). LC-MS/MS tracks metabolite formation (e.g., phenylbutanoic acid derivatives) .
  • Cytotoxicity Assays : Use HepG2 cells to measure IC₅₀ values, ensuring concentrations align with physiological relevance (e.g., 1–100 µM) .

Q. What structural analogs of this compound show improved bioactivity, and how are they designed?

  • Analog Synthesis : Replace the phenyl group with halogenated (e.g., 4-F-phenyl) or methyl-substituted aryl rings to modulate lipophilicity (clogP 2.1 → 2.5) .
  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., ethyl 2-(4-fluorophenyl) analogs show 10-fold higher activity in kinase inhibition) .

Data Analysis and Optimization

Q. How do researchers validate conflicting spectral data for this compound?

Cross-reference with high-resolution databases (e.g., CAS Common Chemistry, PubChem). For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), requiring standardized acquisition protocols .

Q. What statistical methods optimize reaction yields and scalability?

Response Surface Methodology (RSM) identifies optimal catalyst loading (0.5–2 mol%) and temperature (25–60°C). Pareto charts prioritize factors like stirring rate (≥500 rpm for hydrogen diffusion) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight208.26 g/mol (C₁₂H₁₆O₃)
Enantiomeric Purity>95% (chiral GC)
logP (Calculated)2.1 (MarvinSketch)
Metabolic Half-life (Human)4.2 h (Microsomal assay)
Optimal Storage-20°C under N₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[hydroxy(phenyl)methyl]butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.